

# Spectroscopic Profile of Methyl 4-methylthiazole-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4-methylthiazole-2-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-methylthiazole-2-carboxylate**, a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Methyl 4-methylthiazole-2-carboxylate**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

A proton NMR spectrum for **Methyl 4-methylthiazole-2-carboxylate** is indexed in spectral databases, however, the specific chemical shift values are not publicly available at this time.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	-

Publicly available  $^{13}\text{C}$  NMR data for **Methyl 4-methylthiazole-2-carboxylate** could not be located at the time of this publication.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available	-

Specific IR absorption peaks for **Methyl 4-methylthiazole-2-carboxylate** are not detailed in currently accessible literature.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Assignment
157.02	$[\text{M}]^+$ (Monoisotopic Mass)

## Experimental Protocols

While specific experimental data for the target compound is limited, the following protocols are based on established methods for the characterization of similar thiazole derivatives and serve as a guide for researchers.<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ), with tetramethylsilane (TMS) used as an internal standard ( $\delta = 0.00$  ppm). Chemical shifts are reported in parts per million (ppm).

### Infrared (IR) Spectroscopy

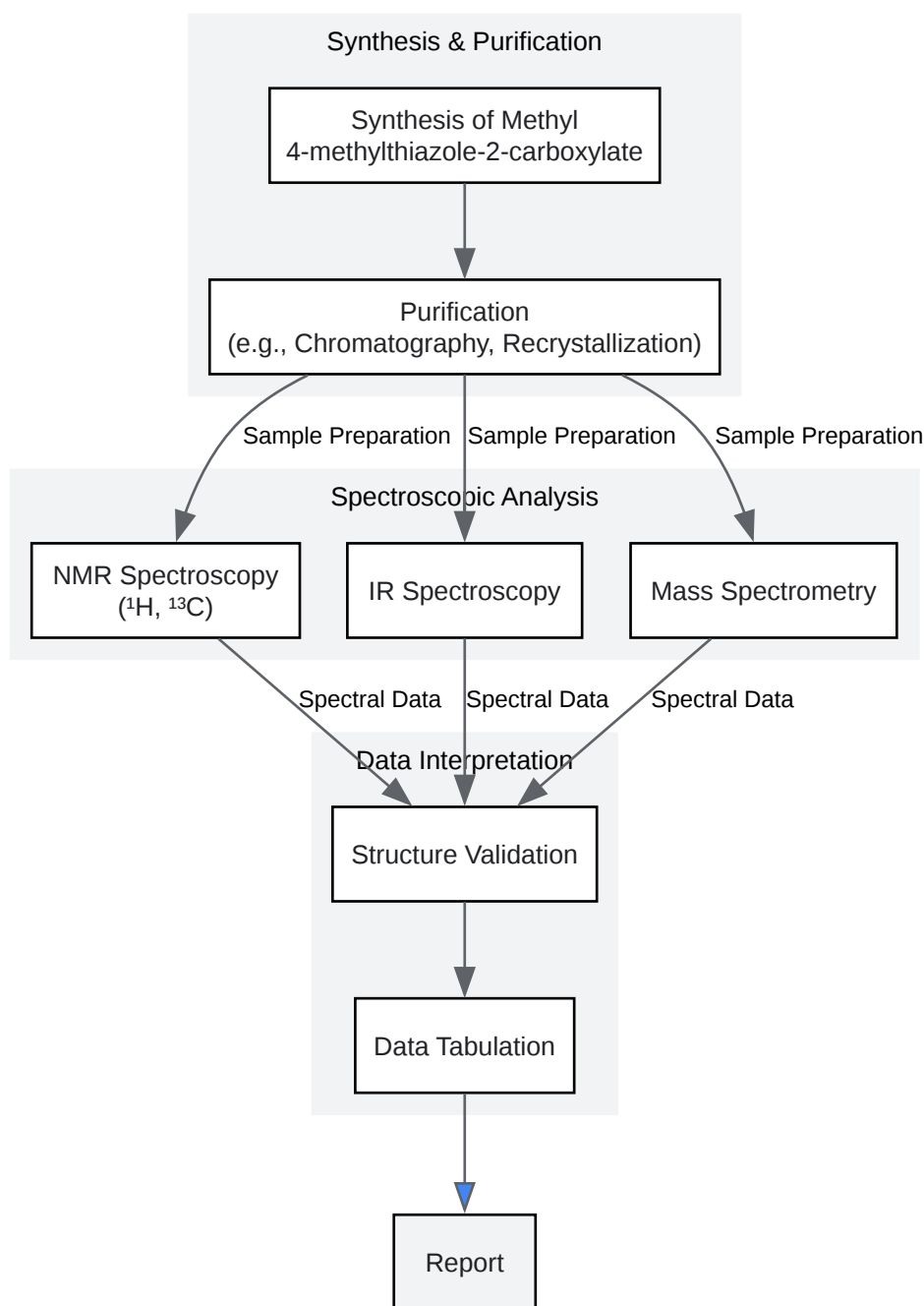
IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$ , and the positions of absorption bands (peaks) are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the instrument, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions would be measured to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **Methyl 4-methylthiazole-2-carboxylate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 4-methylthiazole-2-carboxylate**.

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## References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the  $\beta$ -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-methylthiazole-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077814#spectroscopic-data-for-methyl-4-methylthiazole-2-carboxylate-nmr-ir-ms]

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